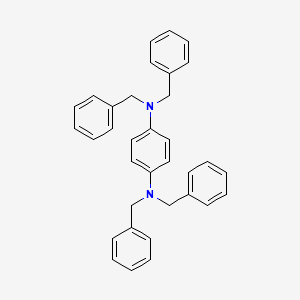
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine
Descripción general
Descripción
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine: is an organic compound with the molecular formula C30H28N2 It is characterized by the presence of two benzyl groups attached to each nitrogen atom of the benzene-1,4-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diamine and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Benzene-1,4-diamine is dissolved in an appropriate solvent like ethanol or methanol. Benzyl chloride is then added dropwise to the solution while maintaining the temperature between 0-5°C to control the reaction rate. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters and improves yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzyl groups can be replaced by other substituents. Common reagents include halogens and nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are of interest for their catalytic and biological activities.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine: Similar structure but with phenyl groups instead of benzyl groups.
N1,N1,N4,N4-Tetraethylbenzene-1,4-diamine: Contains ethyl groups instead of benzyl groups.
N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine: Contains methyl groups instead of benzyl groups.
Uniqueness
N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine is unique due to the presence of benzyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabenzylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2/c1-5-13-29(14-6-1)25-35(26-30-15-7-2-8-16-30)33-21-23-34(24-22-33)36(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTNBOIEKNYSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


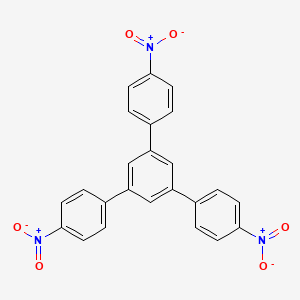
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1636166.png)
![[3-(4-Methylphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B1636170.png)

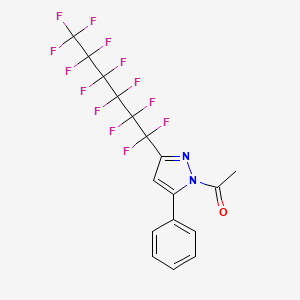
![[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1636179.png)
![3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide](/img/structure/B1636180.png)
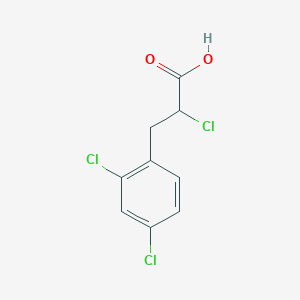
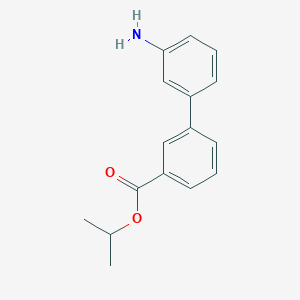
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636195.png)
![1-((6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B1636203.png)
![4-Chloro-5-(4-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1636210.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid hydrobromide](/img/structure/B1636215.png)
![8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636222.png)
